2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core substituted with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position. The unique structural attributes of this compound make it a promising candidate for various biological and pharmacological applications.
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the normal function of the ATR pathway .
Biochemical Pathways
The ATR pathway is a key player in the DNA damage response. When DNA damage occurs, ATR is activated and initiates a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis . By inhibiting ATR, this compound can disrupt these processes and potentially lead to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
The inhibition of ATR by this compound can lead to a variety of cellular effects. These may include cell cycle arrest, impaired DNA repair, and induction of apoptosis . The exact effects can depend on the specific cellular context and the extent of ATR inhibition .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on CDK2 and other targets, leading to sustained cell cycle arrest and apoptosis in vitro .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its targets . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and activity, directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Pyrimidine Formation: The pyrimidine ring can be constructed via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Pyridinyl Substitution: The pyridin-3-yl group can be introduced through a nucleophilic aromatic substitution reaction using a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a fused pyrazole ring, offering different biological activities.
Uniqueness
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific domains.
Properties
IUPAC Name |
2-cyclopropyl-6-pyridin-3-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFBDOUCVGFUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.